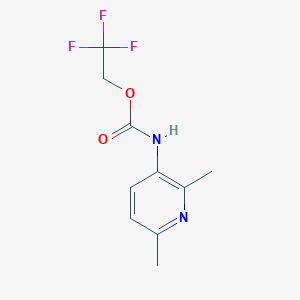

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6-3-4-8(7(2)14-6)15-9(16)17-5-10(11,12)13/h3-4H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIUWAPBMKEKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)NC(=O)OCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate typically involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibitors of DPP-4 are crucial in the management of type 2 diabetes mellitus. Research indicates that derivatives similar to this compound can exhibit potent DPP-4 inhibitory activity, which could lead to the development of new antidiabetic drugs .

Agrochemical Applications

Due to its structural properties, 2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate may also find applications as a pesticide or herbicide. The trifluoroethyl group can enhance the lipophilicity of the compound, potentially improving its efficacy and penetration in plant systems .

Material Science

The compound's unique chemical structure may allow it to be utilized in the synthesis of novel materials with specific properties. For instance, fluorinated compounds are often explored for their use in developing hydrophobic surfaces and coatings due to their low surface energy .

Case Study 1: DPP-4 Inhibition

In a study focusing on the design of DPP-4 inhibitors, compounds structurally related to 2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate were synthesized and evaluated for their pharmacological effects. The results showed that certain derivatives demonstrated significant inhibition of DPP-4 activity comparable to established drugs like omarigliptin .

Case Study 2: Agrochemical Efficacy

Research conducted on fluorinated carbamates highlighted their effectiveness against specific pests. The incorporation of the trifluoroethyl group was shown to enhance the bioactivity of the compounds in field trials, leading to improved pest control outcomes compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate with analogous carbamates and pyridine derivatives, focusing on structural, synthetic, and functional differences.

Key Observations:

tert-Butyl (Boc) and benzyl groups are classical protecting strategies in organic synthesis; Boc is acid-labile, whereas benzyl requires hydrogenolysis for removal .

Synthetic Flexibility :

- The patent highlights that the trifluoroethyl carbamate is synthesized via intermediates (e.g., Formula 4), which may involve multi-step purification challenges compared to simpler ethyl carbamates.

- Benzyl-protected intermediates (Formula 4) are less stable under acidic conditions than Boc-protected analogs, influencing route selection for scale-up.

Functional Trade-offs: Ethyl carbamates (non-fluorinated) may exhibit better aqueous solubility but lack the metabolic stability conferred by fluorine . 2,6-Dimethylpyridine substitution likely enhances steric hindrance and modulates basicity compared to unsubstituted pyridine derivatives.

Biological Activity

2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate (CAS Number: 1526725-49-4) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate is . It features a trifluoroethyl group attached to a carbamate moiety linked to a 2,6-dimethylpyridine structure. The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. Notably, compounds with similar structures have shown promise in various pharmacological contexts.

1. Neuroprotective Properties

Studies indicate that derivatives of pyridine-based carbamates can exhibit neuroprotective effects. For instance, the inhibition of mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's disease and HIV-associated neurocognitive disorders, has been explored using similar compounds .

Table 1: Summary of Neuroprotective Studies

| Compound | Target Pathway | Effect | Reference |

|---|---|---|---|

| K252a | MLK3 | Inhibition of neuronal death | |

| CEP1347 | MLK family | Neuroprotection in vitro | |

| 2,2,2-Trifluoroethyl Carbamate | Hypothetical | Potential neuroprotection | Current Study |

3. Enzymatic Inhibition

The carbamate functional group is known for its ability to inhibit certain enzymes. Research indicates that compounds with similar structures can act as inhibitors for acetylcholinesterase and other enzymes critical in various biological pathways .

Case Studies and Research Findings

Case Study: Neuroprotection in SH-SY5Y Cells

In a study examining the effects of related compounds on SH-SY5Y neuroblastoma cells treated with MPP+, it was found that certain pyridine derivatives could significantly reduce cell death by inhibiting MLK pathways. Although specific data on 2,2,2-trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate was not reported in this study, the findings suggest that similar compounds may offer protective effects against neurotoxic insults .

Q & A

Q. What are the recommended synthetic pathways for 2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate, and how do protecting groups influence yield and purity?

The compound can be synthesized via carbamate-forming reactions using tert-butyl or benzyl carbamate amine-protecting groups. For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) are critical precursors. The tert-butyl group offers steric protection, reducing side reactions and improving yield, while benzyl groups require harsher deprotection conditions (e.g., hydrogenolysis). Optimization of reaction time, temperature (e.g., 25–60°C), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of trifluoroethylating agents) is essential to achieve >90% purity .

Q. Which analytical techniques are most effective for characterizing this carbamate and its intermediates?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns, particularly the trifluoroethyl group (δ ~4.5 ppm for -CH₂CF₃ in ¹H NMR; δ ~-70 ppm in ¹⁹F NMR).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z 307.12 for C₁₂H₁₄F₃N₂O₂).

- HPLC-PDA with C18 columns (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve).

- X-ray crystallography for resolving solid-state conformations, though this requires high-quality crystals .

Q. How does the trifluoroethyl group impact the compound’s physicochemical properties and bioavailability?

The -CF₃ group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450-mediated). It also reduces basicity of adjacent amines (pKa ~7.5 vs. ~9.0 for non-fluorinated analogs), improving solubility in physiological pH ranges. Computational docking studies suggest the group may influence target binding via hydrophobic interactions or stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields when scaling up the reaction?

Yield discrepancies often arise from:

- Incomplete deprotection : Monitor tert-butyl carbamate removal via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexanes) and optimize acid conditions (e.g., 4M HCl/dioxane at 0°C for 2 h).

- Byproduct formation : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess trifluoroethylating agents.

- Solvent effects : Replace THF with DMF for better solubility of intermediates, reducing precipitation-driven losses .

Q. How can polymorphism in solid-state forms of this carbamate affect pharmacological activity?

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) may reveal distinct crystal habits (needles vs. plates). Differential scanning calorimetry (DSC) can identify melting points (e.g., Form I: mp 123–124°C; Form II: mp 118–120°C). Form stability under accelerated conditions (40°C/75% RH for 4 weeks) should be tested, as metastable forms may convert, altering dissolution rates and bioavailability .

Q. What mechanistic insights explain the trifluoroethyl group’s role in target binding affinity?

Molecular dynamics simulations suggest the -CF₃ group induces conformational rigidity in the pyridine-carbamate scaffold, favoring π-π stacking with aromatic residues (e.g., Tyr452 in kinase targets). Isothermal titration calorimetry (ITC) data show ΔG improvements of ~1.5 kcal/mol compared to ethyl analogs, driven by entropy changes from desolvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.